molecular formula C12H15ClF3N B2862353 2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1187173-78-9

2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride

Cat. No.: B2862353
CAS No.: 1187173-78-9
M. Wt: 265.7
InChI Key: CHUNZFHSOKBFEK-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride is a synthetic piperidine derivative characterized by a trifluoromethyl-substituted phenyl group at the 2-position of the piperidine ring. The trifluoromethyl (-CF₃) group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h4-7,11,16H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUNZFHSOKBFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to form the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of compounds containing a trifluoromethyl phenyl piperidine hydrochloride group are varied and span several scientific disciplines. These compounds are used in pharmaceutical development, agrochemical formulations, material science, and biochemical research .

Pharmaceutical Development

Trifluoromethyl phenyl piperidine hydrochloride compounds are utilized as building blocks in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders . (R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride has potential neuroprotective properties, especially in models of neurodegenerative diseases. Specifically, it acts as an antagonist at histamine H3 receptors, modulating neurotransmitter release in the central nervous system, which may enhance cognitive functions and wakefulness by increasing dopamine and acetylcholine levels.

Case Study: A study evaluating the effects of (R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride on cognitive functions in rodent models showed improvements in memory retention and learning capabilities at specific dosages. The results indicated enhanced synaptic plasticity correlated with increased dopamine release.

Agrochemical Formulations

These compounds are suitable for creating effective agrochemicals, improving the efficacy and reducing the environmental impact of crop protection products .

Material Science

Trifluoromethyl phenyl piperidine hydrochloride can be incorporated into polymers to enhance their thermal stability and chemical resistance, making them valuable in the production of high-performance materials .

Biochemical Research

Researchers use these chemicals in studies related to receptor binding and signal transduction to elucidate mechanisms of action for various biological processes . (R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride has demonstrated moderate inhibitory effects on acetylcholinesterase (AChE), crucial for neurotransmission in the brain, and preliminary data suggests selective cytotoxic effects against certain cancer cell lines.

Analytical Chemistry

These compounds serve as standards in analytical methods, aiding in detecting and quantifying related compounds in complex mixtures, which is crucial for quality control in various industries .

Antimicrobial Activity

Some derivatives have demonstrated activity against various bacterial strains, indicating a potential role in treating infections.

Study: An investigation screened various piperidine derivatives for antimicrobial activity against Mycobacterium tuberculosis and found that (R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochloride showed promising results with a minimum inhibitory concentration (MIC) below 20 µM, suggesting its potential as a lead compound for further development.

Serotonin and Norepinephrine Reuptake Inhibitors

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Research Findings

  • Lipophilicity Trends: Trifluoromethyl groups increase logP values by ~1–2 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Synthetic Utility : Piperidine hydrochlorides serve as intermediates in drug discovery. For example, derivatives in and are used in experimental phasing and kinase inhibitor synthesis.
  • Thermodynamic Stability : Crystalline salts (e.g., hydrochloride forms) improve stability and handling compared to free bases .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

  • Chemical Structure : this compound is characterized by a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. This structural feature is significant for its biological activity.
  • Molecular Formula : C12H15ClF3N
  • Molecular Weight : 281.70 g/mol

Biological Activities

The compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, particularly cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Antinociceptive Properties : Research indicates that derivatives of piperidine compounds, including those with trifluoromethyl substitutions, show promise as analgesics by acting on kappa opioid receptors .
  • Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives exhibit significant anti-inflammatory activity, with inhibition percentages ranging from 31.68% to 52.02% in edema models .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, including opioid receptors. Its trifluoromethyl group enhances binding affinity through electron-withdrawing effects that stabilize interactions with receptor sites .
  • Inhibition of Enzymatic Activity : The compound shows inhibitory effects on COX-2 and LOX pathways, which are critical in the synthesis of pro-inflammatory mediators .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits COX-2 and LOX enzymes, reducing inflammatory mediators
AntinociceptiveDemonstrates analgesic properties via kappa opioid receptor modulation
Anti-inflammatoryExhibits significant edema inhibition in animal models
CytotoxicityEvaluated against cancer cell lines (e.g., MCF-7), showing moderate effects

Case Study: Analgesic Activity

A study investigated the analgesic potential of various piperidine derivatives, including this compound. The results indicated a strong correlation between the presence of the trifluoromethyl group and enhanced kappa opioid receptor affinity, suggesting that this compound could serve as a scaffold for developing new analgesics with improved efficacy and safety profiles .

Case Study: Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested using the TPA-induced edema model. The compounds showed significant reductions in inflammation compared to controls, indicating their potential therapeutic applications in treating inflammatory diseases .

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